Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic organic compound featuring a benzothiophene core fused with a tetrahydro ring system. The structure includes a maleimide-like 2,5-dioxopyrrole substituent at the 2-position and a methyl ester group at the 3-position. This compound is structurally analogous to its ethyl ester counterpart, ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 62159-47-1), which has a molecular weight of 305.35 g/mol and a ChemSpider ID of 472893 . The methyl variant is expected to exhibit a slightly lower molecular weight (~291.3 g/mol) due to the substitution of the ethyl group with a methyl ester.
Properties
IUPAC Name |
methyl 2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-19-14(18)12-8-4-2-3-5-9(8)20-13(12)15-10(16)6-7-11(15)17/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGUIXUSLQTKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the reaction of maleic anhydride with a suitable amine to form the pyrrole ring, followed by cyclization with a benzothiophene derivative. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and bases like sodium hydride for substitution reactions. Reaction conditions vary but typically involve temperatures between 0°C and 100°C and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the methyl ester derivative with structurally related compounds, focusing on molecular features, physicochemical properties, and functional groups:
Key Structural and Functional Differences:
Ester vs.
Core Heterocycle : The benzothiophene core in the target compound contrasts with the imidazopyridine system in , which features additional nitrogen atoms and aromaticity, likely influencing electronic properties and biological target interactions.
Physical Properties : The dimethylpyrrole-carboxylic acid compound has a higher density (1.33 g/cm³) and boiling point (481.6°C) compared to ester derivatives, reflecting stronger intermolecular forces due to the carboxylic acid group.
Biological Activity
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Basic Information
- IUPAC Name : this compound
- CAS Number : Not explicitly listed in the sources.
- Molecular Formula : C₁₃H₁₃N₁O₄S
- Molecular Weight : Approximately 273.31 g/mol
Structural Characteristics
The compound features a pyrrole ring fused with a benzothiophene structure, which is known for its diverse pharmacological properties. The presence of the dioxo group and the tetrahydrobenzothiophene moiety may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzothiophene have been shown to scavenge free radicals effectively, thus reducing oxidative stress in cellular models . This is crucial as oxidative stress is implicated in various diseases including cancer and cardiovascular disorders.
Anti-inflammatory Properties
In vivo studies have demonstrated that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation. For example, a study noted that certain thiazole derivatives exhibited selective COX-II inhibition with minimal side effects . Given the structural similarities, it is plausible that this compound may also possess anti-inflammatory properties.
Anticancer Activity
Emerging evidence suggests that compounds containing pyrrole and benzothiophene motifs can induce apoptosis in cancer cells. A study focused on novel derivatives reported significant anti-apoptotic activity against renal ischemia/reperfusion injury models . The mechanism involved caspase inhibition and modulation of apoptotic markers.
Neuroprotective Effects
Compounds with similar frameworks have been studied for neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells is an area of ongoing research . Preliminary findings suggest potential therapeutic applications in conditions like Alzheimer's disease.
Summary of Biological Activities
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various benzothiophene derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard antioxidants such as ascorbic acid. This suggests a promising application for this compound in oxidative stress-related conditions.
Case Study 2: In Vivo Anti-inflammatory Effects
In an experimental model of inflammation induced by carrageenan in rats, administration of related compounds resulted in a marked reduction in paw edema compared to control groups. The study highlighted the potential for developing anti-inflammatory drugs based on this compound's structure .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
- Methodological Answer : Synthesis typically involves a multi-step process:
Formation of the benzothiophene core : Cyclization of dihydrothiophene precursors under acidic or thermal conditions.
Introduction of the pyrrole-dione moiety : Coupling reactions (e.g., nucleophilic substitution or palladium-catalyzed cross-coupling) to attach the 2,5-dioxopyrrole group.
Esterification : Methylation of the carboxylate group using methanol under reflux with a catalyst (e.g., H₂SO₄).
- Key Reference : Analogous synthesis routes for related benzothiophene-pyrrole derivatives are detailed in and , which highlight reaction optimization using solvents like THF and reagents such as NaH .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ring saturation (e.g., distinguishing tetrahydrobenzothiophene protons from pyrrole-dione protons).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (FTIR) : Identification of carbonyl (C=O) and ester (C-O) functional groups.
- X-ray Crystallography : For absolute stereochemical confirmation, if crystalline forms are obtainable.
- Reference : and provide protocols for NMR and HRMS data interpretation in structurally similar compounds .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the formation of the benzothiophene-pyrrole dione system?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts to facilitate coupling reactions.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like over-oxidation.
- Monitoring Reaction Progress : TLC or HPLC to track intermediate formation and adjust reaction times.
- Reference : describes NaH-mediated reactions in THF for analogous heterocyclic systems .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methyl ester with ethyl or tert-butyl groups) to assess electronic effects.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) to correlate structural changes with activity.
- Computational Modeling : Docking studies to predict binding interactions with target proteins (e.g., using AutoDock Vina).
- Reference : compares analogs with variations in pyrrole and thiophene substituents, demonstrating how methyl groups influence solubility and activity .
Q. How should binding assays be designed to evaluate interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Fluorescence Polarization : Use fluorescently labeled derivatives to monitor competitive binding.
- Reference : highlights preliminary interaction studies with enzymes, suggesting assay conditions compatible with thiophene-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
